3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one
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Overview
Description
3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one is a natural product found in Fasciospongia cavernosa with data available.
Scientific Research Applications
Diterpenoids from Leonurus Japonicus
Research identified labdane-type diterpenoids related to the compound from the EtOH extract of Leonurus japonicus Houtt., highlighting their potential in natural product chemistry and phytochemistry. These compounds were analyzed using 1D, 2D NMR, and HRESIMS techniques (Liu et al., 2014).
Asymmetric Synthesis of C15 Polyketide Spiroketals
This study focused on the conversion of methylenebis[furan] to various complex spiroketal compounds, exploring their potential in asymmetric synthesis. These compounds were assessed for cytotoxicity against different cancer cell lines, indicating their relevance in medicinal chemistry (Meilert et al., 2004).
Enantiospecific Synthesis
The enantiospecific synthesis of closely related compounds was achieved from hydroxybutanoates, providing insights into the stereochemistry and synthetic methodology of similar molecules (Deschenaux et al., 1989).
Prins-Type Cyclization of Oxonium Ions
This research explored the Prins cyclization of aldehydes and homoallylic alcohols to form tetrahydro-2H-pyran and tetrahydrofuran derivatives, significant for the synthesis of complex molecular structures similar to the compound (Fráter et al., 2004).
Biological Activity of Furan and Pyran Derivatives
A study synthesized novel furan and pyran derivatives, investigating their antibacterial and antifungal activities. This research contributes to understanding the potential biomedical applications of such compounds (Sari et al., 2017).
Antibacterial Activity of N-Substituted Phenyl Pyrazolines
This study synthesized pyrazoline derivatives with promising antibacterial properties, demonstrating the potential pharmaceutical applications of furan-2-yl compounds (Rani et al., 2015).
Delitpyrones: α-Pyrone Derivatives
Research on freshwater fungi led to the discovery of α-pyrone derivatives, including compounds structurally similar to the queried compound, evaluated for anti-cancer properties (Rivera-Chávez et al., 2018).
Furan Derivatives in Synthesis
The study explored the synthesis of furan derivatives, which are structurally related to the compound , highlighting their chemical synthesis and potential applications (Horaguchi et al., 1985).
Tandem Prins-Type Cyclization
This research developed a novel strategy for synthesizing polycyclic architectures, demonstrating the potential for creating complex structures similar to the compound of interest (Someswarao et al., 2018).
Reactions of Carbenoids with Esters
This study explored the reactions of certain compounds with chromone-2-carboxylic esters, contributing to the understanding of the reactivity and potential applications of compounds like the one (Dicker et al., 1984).
properties
Product Name |
3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |
---|---|
Molecular Formula |
C25H36O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C25H36O4/c1-16-7-9-19-20(6-5-12-24(19,2)3)25(16,4)13-11-17-8-10-21(28-15-17)18-14-22(26)29-23(18)27/h8-9,14,16,20-21,23,27H,5-7,10-13,15H2,1-4H3/t16-,20-,21+,23?,25-/m0/s1 |
InChI Key |
GWCZMTHDKIPBNV-XWOSHSKXSA-N |
Isomeric SMILES |
C[C@H]1CC=C2[C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)OC4O)CCCC2(C)C |
Canonical SMILES |
CC1CC=C2C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2(C)C |
synonyms |
cacospongionolide F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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